molecular formula C11H7BrClNO2 B13913919 Methyl 7-bromo-4-chloroquinoline-6-carboxylate

Methyl 7-bromo-4-chloroquinoline-6-carboxylate

Cat. No.: B13913919
M. Wt: 300.53 g/mol
InChI Key: KQAKIIQMBFHKKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-4-chloroquinoline-6-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by esterification to introduce the methyl ester group. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-chloroquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Methyl 7-bromo-4-chloroquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-chloroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-4-chloroquinoline-6-carboxylate is unique due to its specific combination of bromo, chloro, and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 7-bromo-4-chloroquinoline-6-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)6-4-7-9(13)2-3-14-10(7)5-8(6)12/h2-5H,1H3

InChI Key

KQAKIIQMBFHKKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2C=C1Br)Cl

Origin of Product

United States

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